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Compound of Interest

Compound Name: Indo 1 pentapotassium salt

Cat. No.: B014530 Get Quote

Indo-1 is a fluorescent chelator that exhibits a spectral shift upon binding to free calcium ions.

This property is the foundation of its use as a ratiometric indicator for [Ca²⁺]i.

Ratiometric Measurement
The primary advantage of Indo-1 is its ratiometric nature. When excited by a single ultraviolet

(UV) light source, typically around 350 nm, its fluorescence emission spectrum changes based

on its calcium-binding state.

Calcium-Free State: In the absence of calcium, Indo-1 has a fluorescence emission

maximum at approximately 475 nm.

Calcium-Bound State: Upon binding to calcium, the emission maximum shifts to a shorter

wavelength, around 400 nm.

By calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm /

485 nm), a quantitative measure of the intracellular calcium concentration can be obtained.

This ratiometric approach significantly reduces the impact of experimental variables that can

confound measurements with non-ratiometric dyes, such as:

Uneven Dye Loading: Variations in dye concentration between cells are normalized by the

ratio calculation.
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Photobleaching: While the overall fluorescence intensity may decrease due to

photobleaching, the ratio of the two emission wavelengths remains relatively stable.

Cell Thickness: Differences in the optical path length due to variations in cell size or shape

do not affect the ratio.

Mechanism of Action
To facilitate its entry into live cells, Indo-1 is supplied as an acetoxymethyl (AM) ester. This

lipophilic form, Indo-1 AM, can passively cross the cell membrane. Once inside the cell,

intracellular esterases cleave the AM ester groups, converting Indo-1 into its active, membrane-

impermeant form. This traps the dye within the cytoplasm, where it is available to bind to free

calcium ions and report on their concentration.

Quantitative Data for Indo-1
The following table summarizes the key photophysical and chemical properties of Indo-1, which

are critical for the design and interpretation of experiments.

Parameter Value Reference(s)

Indicator Type Ratiometric, Dual Emission

Excitation Wavelength (λex) ~350 nm

Emission Wavelength (λem) -

Ca²⁺-free
~475 nm

Emission Wavelength (λem) -

Ca²⁺-bound
~400 nm

Dissociation Constant (Kd) for

Ca²⁺
~230-250 nM

Quantum Yield - Ca²⁺-free 0.38

Quantum Yield - Ca²⁺-bound 0.56

Primary Application Flow Cytometry
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Experimental Protocols
The accurate determination of [Ca²⁺]i with Indo-1 is contingent upon careful execution of the

experimental protocol. The following sections provide detailed methodologies for cell loading

and subsequent measurement.

Cell Loading with Indo-1 AM
This protocol outlines a general procedure for loading cells with the acetoxymethyl ester form of

Indo-1.

Materials:

Indo-1 AM (stock solution in anhydrous DMSO, typically 1 mM)

Cell culture medium (e.g., DMEM or RPMI), with or without serum as appropriate for the cell

type

Pluronic® F-127 (optional, to aid in dye solubilization)

Probenecid (optional, to inhibit dye extrusion)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and

wash them with a suitable buffer.

Loading Solution Preparation:

Prepare a fresh working solution of Indo-1 AM in a physiological buffer (e.g., HBSS). The

final concentration typically ranges from 1 to 10 µM and should be optimized for the

specific cell type.

(Optional) To improve the dispersion of the hydrophobic Indo-1 AM in the aqueous loading

buffer, Pluronic® F-127 can be added to the final loading solution (final concentration of

~0.02%).
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(Optional) To minimize the leakage of the de-esterified Indo-1 from the cells, the organic

anion transport inhibitor probenecid can be included in the loading and experimental

buffers at a final concentration of 1-2.5 mM.

Cell Loading:

Resuspend the prepared cells in the Indo-1 AM loading solution.

Incubate the cells for 15-60 minutes at 37°C in a dark environment. The optimal loading

time and temperature should be determined empirically.

Washing:

Following the incubation period, pellet the cells by centrifugation and carefully remove the

loading solution.

Wash the cells at least twice with fresh, warm physiological buffer to eliminate any residual

extracellular Indo-1 AM.

De-esterification:

Resuspend the washed cells in fresh physiological buffer and incubate for an additional 30

minutes at 37°C. This allows for the complete cleavage of the AM ester groups by

intracellular esterases.

Final Preparation:

Resuspend the cells in the final experimental buffer at the desired density for analysis. It is

crucial to protect the cells from light and maintain them at either room temperature or 37°C

until the measurement is performed.

Measurement of Intracellular Calcium
This protocol provides a general outline for measuring [Ca²⁺]i using a fluorescence plate

reader, microscope, or flow cytometer.

Instrumentation:
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A fluorescence detection system with an excitation source capable of delivering light at ~350

nm and detectors for simultaneous or rapid sequential measurement of emission at

approximately 405 nm and 485 nm.

Procedure:

Baseline Measurement:

Equilibrate the Indo-1 loaded cells within the measurement instrument at 37°C.

Record the baseline fluorescence ratio (e.g., F405/F485) over a period of time to establish

a stable resting intracellular calcium level.

Stimulation:

Introduce the experimental agonist or stimulus to the cells while continuing to record the

fluorescence ratio to monitor the dynamic changes in [Ca²⁺]i.

Calibration (Determination of Rmin and Rmax):

To convert the measured fluorescence ratios into absolute [Ca²⁺]i values, the minimum

(Rmin) and maximum (Rmax) fluorescence ratios must be determined. This calibration is

typically performed at the conclusion of each experiment.

Rmax (Calcium-Saturated): Add a calcium ionophore, such as ionomycin (5-10 µM), to the

cells in the presence of a high concentration of extracellular calcium. This will saturate the

intracellular Indo-1 with calcium, and the resulting fluorescence ratio represents Rmax.

Rmin (Calcium-Free): Following the determination of Rmax, introduce a calcium chelator,

such as EGTA (10-20 mM), to the cells. This will sequester all free calcium, and the

subsequent fluorescence ratio is Rmin.

Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration can be calculated from the fluorescence ratio using the

Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
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Where:

[Ca²⁺]i is the intracellular free calcium concentration.

Kd is the dissociation constant of Indo-1 for Ca²⁺ (~250 nM).

R is the experimentally measured fluorescence ratio (F405/F485).

Rmin is the fluorescence ratio in the absence of calcium.

Rmax is the fluorescence ratio at calcium saturation.

Sf2 / Sb2 is the ratio of the fluorescence intensities at the denominator wavelength (~485

nm) for the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms of Indo-1.

Visualizations
Signaling Pathway
The diagram below illustrates a common intracellular calcium signaling cascade that can be

monitored with Indo-1. The activation of a G-protein coupled receptor (GPCR) or a Receptor

Tyrosine Kinase (RTK) initiates a signaling cascade that leads to the activation of

Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and

binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored

Ca²⁺ into the cytoplasm.
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Caption: A generalized intracellular calcium signaling pathway.

Experimental Workflow
The following flowchart details the sequential steps involved in a typical experiment to measure

intracellular calcium concentration using Indo-1.
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To cite this document: BenchChem. [Core Principles of Indo-1 for Intracellular Calcium
Measurement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014530#how-does-indo-1-measure-intracellular-
calcium-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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